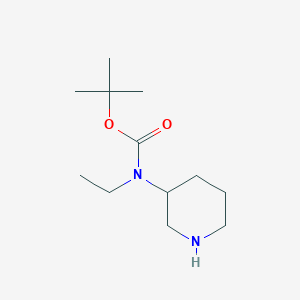

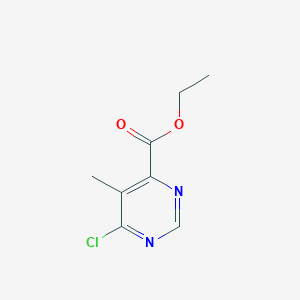

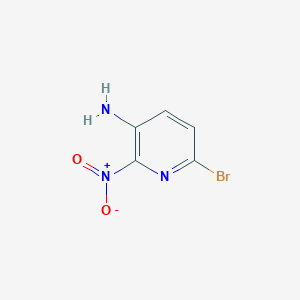

![molecular formula C10H21ClN2O2 B1455679 Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride CAS No. 1257849-40-3](/img/structure/B1455679.png)

Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride

描述

This compound belongs to the class of organic compounds known as piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group . It is used as a reactant for the synthesis of various derivatives .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a piperidine ring, which is a saturated heterocyclic compound containing a six-membered ring with one nitrogen atom and five carbon atoms . The exact molecular structure would require more specific information or computational chemistry analysis.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride” would depend on its specific molecular structure. Unfortunately, the retrieved data does not provide specific information about its properties .科学研究应用

Synthesis of Antitubercular Agents

This compound is utilized in the synthesis of novel antitubercular agents. Tuberculosis (TB) remains a leading cause of death worldwide, and the development of new drugs is crucial due to the emergence of multi-drug resistant strains of the TB-causing bacteria, Mycobacterium tuberculosis. Researchers use Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride as a building block to create molecules that can inhibit the growth of these bacteria .

Aminopyrazine Inhibitors

Aminopyrazines are a class of compounds that have shown promise in inhibiting various enzymes and receptors. Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride serves as a reactant in the synthesis of these inhibitors, which have potential applications in treating diseases such as cancer and inflammatory disorders .

Protein Kinase D Inhibitors

Protein Kinase D (PKD) plays a significant role in several cellular processes, including cancer progression and immune responses. The compound is used to synthesize naphthyridine-based PKD inhibitors, which could lead to the development of new therapeutic agents for diseases where PKD is implicated .

Asymmetric Hydrogenation Catalysts

In the field of organic chemistry, asymmetric hydrogenation is a critical reaction for producing chiral molecules. Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride is used to create scalable catalysts that can facilitate this reaction, particularly for sterically demanding aryl enamides .

Milrinone Analogs

Milrinone is a medication used to treat heart failure. Researchers use Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride to synthesize analogs of Milrinone to study their effects on intracellular calcium increase in cardiac cells. This research could lead to the development of improved treatments for heart conditions .

Quorum Sensing Modulators

Quorum sensing is a process by which bacteria communicate and coordinate their behavior. Modulating this process can disrupt bacterial colonies and biofilm formation, which is a promising strategy for combating bacterial infections. The compound is used in the synthesis of quorum sensing modulators, which could lead to new antibacterial therapies .

Tetrahydronaphthalene Derivatives

Tetrahydronaphthalene is a scaffold found in many biologically active compounds. Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride is used in the synthesis of these derivatives, which have applications in drug discovery and development for various therapeutic areas .

Chemical Structure Studies

The compound’s structure allows it to be used in studies aimed at understanding chemical interactions and bonding. This fundamental research can provide insights into the design of new molecules with specific properties for use in a wide range of scientific applications .

安全和危害

未来方向

作用机制

Target of Action

The primary targets of Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride are Nitric oxide synthase, inducible and Nitric oxide synthase, endothelial . These enzymes play a crucial role in the production of nitric oxide (NO), a key signaling molecule in many physiological and pathological processes.

属性

IUPAC Name |

ethyl 4-(methylaminomethyl)piperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-3-14-10(13)12-6-4-9(5-7-12)8-11-2;/h9,11H,3-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQTWFLIVTUBCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

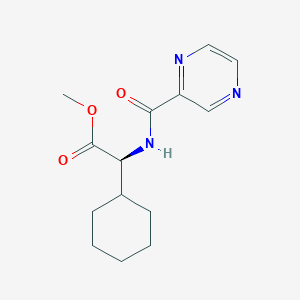

![2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B1455608.png)

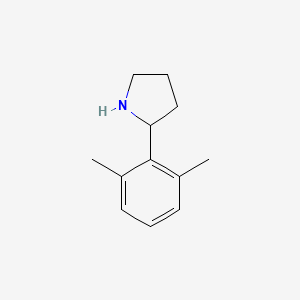

![3-Azabicyclo[3.2.1]octan-8-ylmethanol](/img/structure/B1455610.png)

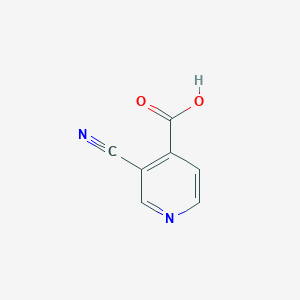

![4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1455618.png)